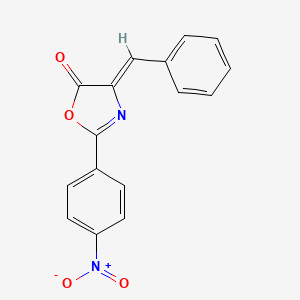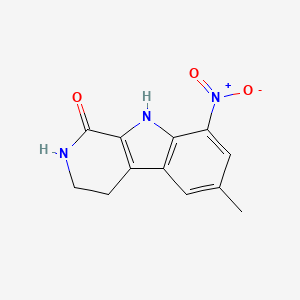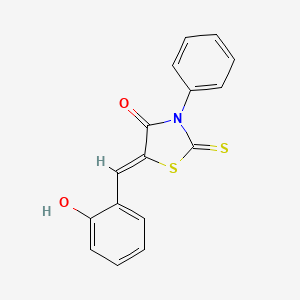
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one is a complex organic compound characterized by the presence of a twelve-membered ring containing three oxygen atoms and one nitrogen atom. This compound is notable for its unique structure, which combines an amino group, a butanone moiety, and a macrocyclic ether-amine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring can be synthesized through a cyclization reaction involving a triethylene glycol derivative and an amine. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization.
Introduction of the Butanone Moiety: The butanone group can be introduced through a nucleophilic substitution reaction, where a suitable butanone derivative reacts with the macrocyclic ring. This step may require the use of a catalyst and controlled reaction conditions to ensure high yield and purity.
Amination: The final step involves the introduction of the amino group through a reductive amination reaction. This step typically requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and macrocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular transport.
相似化合物的比较
Similar Compounds
- 2-(1,4,7-Trioxa-10-azacyclododecan-10-yl)ethanol
- 10-[2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]-1,4,7-trioxa-10-azacyclododecane
- 1,4,7-Trioxa-10-azacyclododecane
Uniqueness
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one stands out due to its combination of an amino group, a butanone moiety, and a macrocyclic ether-amine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
2-amino-1-(1,4,7-trioxa-10-azacyclododec-10-yl)butan-1-one |
InChI |
InChI=1S/C12H24N2O4/c1-2-11(13)12(15)14-3-5-16-7-9-18-10-8-17-6-4-14/h11H,2-10,13H2,1H3 |
InChI 键 |
MDCSCJICYVAVIG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N1CCOCCOCCOCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)

